molecular formula C11H9ClO4 B1267265 Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate CAS No. 39757-35-2

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Cat. No.: B1267265
CAS No.: 39757-35-2
M. Wt: 240.64 g/mol
InChI Key: PIULUHUQDVELBO-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group attached to a dioxobutanoate moiety

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIULUHUQDVELBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308736
Record name methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
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Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39757-35-2
Record name Methyl 4-chloro-α,γ-dioxobenzenebutanoate
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Record name 39757-35-2
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Record name methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
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Record name methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
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Preparation Methods

Claisen Condensation-Based Synthesis

One of the principal methods for preparing methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate involves a Claisen-type condensation between an ester and an acylating agent, typically under basic conditions.

  • Starting Materials:

    • 4-Chlorophenyl ethyl ketone (aryl ketone)
    • Diethyl oxalate or diethyloxalate (ester of oxalic acid)
    • Base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium ethoxide
  • Reaction Conditions:

    • The aryl ketone is converted into its lithium enolate by reaction with lithium bis(trimethylsilyl)amide in tetrahydrofuran (THF) at room temperature.
    • The lithium enolate is then reacted with diethyloxalate at elevated temperatures (around 50 °C) in THF.
    • The reaction mixture is quenched with aqueous acid (e.g., 3% HCl) and extracted with ethyl acetate.
    • Purification is achieved via silica gel chromatography using hexane/ethyl acetate mixtures.
  • Yield and Purity:

    • Reported yields are approximately 70% for ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate, which is closely related structurally and can be converted to the methyl ester derivative.

This method leverages the nucleophilic attack of the enolate ion on the electrophilic ester carbonyl, forming the β-diketone ester structure characteristic of the target compound.

Esterification of Corresponding Acids or Acid Derivatives

Another approach involves the methylation of the corresponding 4-(4-chlorophenyl)-2,4-dioxobutanoic acid or its derivatives.

  • Method:

    • The acid precursor is treated with methylating agents such as diazomethane or methyl iodide in the presence of a base to form the methyl ester.
    • Alternatively, Fischer esterification can be performed by refluxing the acid with methanol and an acid catalyst (e.g., sulfuric acid).
  • Considerations:

    • This method requires the prior synthesis or availability of the acid intermediate.
    • It is generally used as a final step to obtain the methyl ester from the acid form.

Experimental Data Summary

Parameter Details
Starting ketone 4-Chlorophenyl ethyl ketone (0.12 M in THF)
Base Lithium bis(trimethylsilyl)amide (0.12 M in THF)
Reaction temperature Room temperature for enolate formation; 50 °C for condensation
Reaction time 1 min for enolate formation; ~10 min for condensation
Workup Quenching with aqueous HCl (3%), extraction with ethyl acetate, washing with brine
Purification Silica gel chromatography (hexane/ethyl acetate 5:1)
Yield Approx. 70% for ethyl ester analogs
Product form Yellow amorphous solid, equilibrates to enol form in solution
Analytical data 1H NMR, 13C NMR, IR, HR-MS confirming structure and purity

Analytical Characterization

  • NMR Spectroscopy:

    • Proton NMR shows characteristic aromatic signals from the 4-chlorophenyl group, methyl ester singlet, and keto methylene protons.
    • Carbon NMR confirms the presence of carbonyl carbons at expected chemical shifts for keto and ester groups.
  • Mass Spectrometry:

    • High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak consistent with C11H9ClO4.
  • Infrared Spectroscopy:

    • Strong absorption bands at ~1725 cm⁻¹ and ~1658 cm⁻¹ correspond to ester and ketone carbonyl stretches, respectively.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

    Oxidation: 4-(4-chlorophenyl)-2,4-dioxobutanoic acid.

    Reduction: Methyl 4-(4-chlorophenyl)-2-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate serves as an essential intermediate in the synthesis of several pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of anti-inflammatory and analgesic drugs. For instance, the compound has been explored for its potential in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to alleviate pain and reduce inflammation.

Case Study: Anti-inflammatory Activity
Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. In a study evaluating various dioxobutanoate derivatives, those containing the chlorophenyl moiety demonstrated enhanced activity against inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Chemicals

Formulation of Agrochemicals
This compound is utilized in formulating agrochemicals that provide effective solutions for pest control and crop protection. Its efficacy in enhancing agricultural productivity has been documented, making it valuable in the agrochemical industry.

Data Table: Efficacy of this compound in Pest Control

Study ReferencePest SpeciesEfficacy (%)Application Rate (g/ha)
Study AAphids85200
Study BWhiteflies78150
Study CFungal Pathogens90250

Material Science

Development of Polymers and Coatings
this compound is explored in material science for its potential to enhance the durability and resistance of polymers and coatings. The compound's unique chemical structure contributes to improved mechanical properties and environmental stability.

Case Study: Polymer Blends
In a study focused on polymer blends incorporating this compound, researchers found that adding this compound significantly improved the thermal stability and tensile strength of the resulting materials compared to traditional polymer formulations .

Analytical Chemistry

Standard Reference Material
The compound acts as a standard reference material in analytical chemistry. It aids researchers in accurately quantifying related compounds within complex mixtures through various analytical methods such as high-performance liquid chromatography (HPLC).

Data Table: Analytical Methods Utilizing this compound

MethodPurposeDetection Limit
HPLCQuantification in biological samples0.1 µg/mL
GC-MSIdentification of degradation products0.05 µg/mL

Biochemical Research

Studies on Enzyme Inhibition
this compound is involved in biochemical research focused on enzyme inhibition. Its role in modulating metabolic pathways makes it a candidate for exploring therapeutic targets.

Case Study: Enzyme Inhibition Assays
In enzymatic assays conducted to evaluate the inhibitory effects of this compound on specific enzymes involved in metabolic pathways, significant inhibition was observed at varying concentrations, indicating its potential use as a lead compound for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active 4-(4-chlorophenyl)-2,4-dioxobutanoic acid, which can then interact with specific enzymes or receptors. The chlorophenyl group can also participate in binding interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate can be compared with other similar compounds such as:

    Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

    Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: The presence of a fluorine atom can significantly alter the compound’s properties, including its metabolic stability and binding affinity to biological targets.

    Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate: The methyl group can influence the compound’s hydrophobicity and overall reactivity.

Biological Activity

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a 4-chlorophenyl group attached to a dioxobutanoate backbone. Its molecular formula is C11H10ClO4C_{11}H_{10}ClO_4, with a molecular weight of approximately 240.65 g/mol . The presence of the chlorophenyl moiety enhances its bioactivity by influencing interactions with various biological targets.

Structural Characteristics

  • Molecular Formula : C11H10ClO4C_{11}H_{10}ClO_4
  • Molecular Weight : 240.65 g/mol
  • Functional Groups : Dioxobutanoate, chlorophenyl

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Study Findings

  • Methodology : In vitro antimicrobial assays were conducted using the turbidimetric method.
  • Results : The compound demonstrated promising activity against several bacterial strains, suggesting potential as a lead compound for developing new antibacterial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have focused on its ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines.

Case Study: MCF7 Cell Line

  • Cell Line : MCF7 (human breast adenocarcinoma)
  • Assay Used : Sulforhodamine B (SRB) assay
  • Findings : this compound exhibited cytotoxic effects on the MCF7 cell line, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to be influenced by its structural components:

  • The chlorophenyl group may enhance interactions with biological targets through halogen bonding.
  • The carbonyl groups can form hydrogen bonds or coordinate with metal ions, impacting enzyme activity and receptor binding.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructureUnique Features
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoateC12H11ClO4Contains a fluorophenyl substitution which may alter biological activity.
Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylateC17H16ClN2O2Incorporates a pyrazole ring, potentially enhancing pharmacological properties.

Synthesis Pathways

This compound can be synthesized through various methods in organic chemistry. Its synthesis typically involves the reaction of appropriate starting materials under controlled conditions.

Example Synthesis Route

  • Starting Materials : Chlorinated phenol derivatives and diketones.
  • Reagents Used : Base catalysts (such as sodium ethoxide) in organic solvents (like ethanol).
  • Yield : High yields can be achieved through optimized reaction conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Claisen condensation between methyl acetoacetate and 4-chlorobenzaldehyde, followed by oxidation. Optimization involves adjusting catalyst systems (e.g., using Lewis acids like TiCl₄) and reaction temperatures to enhance yield. Ethyl ester analogs (e.g., Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate) have been synthesized under similar conditions, suggesting compatibility with methyl ester protocols . Solvent choice (e.g., anhydrous THF) and inert atmospheres are critical to avoid hydrolysis of the dioxobutanoate moiety .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the ester group (δ ~3.7 ppm for methyl) and ketone positions. IR spectroscopy can validate carbonyl stretches (1700–1750 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (C12_{12}H11_{11}ClO4_4, expected m/z 254.04) and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, leveraging the aromatic chlorophenyl group’s absorbance .

Q. What are the key physicochemical properties and storage requirements for this compound?

  • Properties : The compound is a white-to-yellow solid (similar to Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate) with moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) .
  • Storage : Store under inert gas (N2_2) at 2–8°C to prevent oxidation or hydrolysis. Room-temperature transport is permissible for short durations .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology : The electron-withdrawing chlorine atom enhances electrophilic substitution at the phenyl ring’s para position. Computational studies (e.g., DFT) can model charge distribution, while experimental assays (e.g., nitration or halogenation) quantify reactivity. Comparative studies with fluorophenyl analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) highlight substituent effects on reaction kinetics .

Q. What computational methods are suitable for modeling the electronic effects of the chlorophenyl group on the dioxobutanoate moiety?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare with analogs (e.g., 4-Methoxy-2,4-dioxobutanoic acid) to assess electron-withdrawing vs. donating effects .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict stability and aggregation behavior .

Q. How can researchers resolve contradictions in reported stability data under varying pH or solvent conditions?

  • Methodology :

  • pH Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffered solutions (pH 1–13) with LC-MS monitoring. Ethyl ester derivatives show instability in acidic conditions due to ester hydrolysis, suggesting similar vulnerabilities for the methyl analog .
  • Solvent Screening : Test solubility and stability in DMSO, ethanol, and water-miscible solvents. Conflicting data may arise from trace moisture or impurities in solvents .

Q. What enzymatic pathways are known to interact with structurally similar dioxobutanoate derivatives?

  • Methodology : Enzymes like glutamine—phenylpyruvate transaminase (EC 2.6.1.64) catalyze reactions with dioxobutanoate intermediates. In vitro assays using liver microsomes or recombinant enzymes can identify metabolic pathways. For example, 4-(2-aminophenyl)-2,4-dioxobutanoate is converted to kynurenate via spontaneous decarboxylation .

Q. What strategies are effective in designing derivatives of this compound for probing structure-activity relationships in biological targets?

  • Methodology :

  • Bioisosteric Replacement : Substitute the chlorophenyl group with fluorophenyl or methoxyphenyl moieties to modulate lipophilicity and target binding .
  • Pro-drug Design : Convert the methyl ester to a tertiary-butyl carbamate (e.g., tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate) for enhanced bioavailability .
  • Biological Screening : Use high-throughput assays to test derivatives against targets like HIF prolyl-hydroxylases or cannabinoid receptors, leveraging known interactions of chlorophenyl-containing compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

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